3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a 1,3-thiazolidin-5-ylidene moiety. Key structural attributes include:
- 4-Fluorobenzyl group: Positioned at the 3-position of the thiazolidinone ring, this substituent likely enhances lipophilicity and target binding affinity, as fluorinated aromatic groups are known to improve pharmacokinetic properties .
- 2-(2-Hydroxyethoxy)ethylamino group: Attached to the pyrido-pyrimidinone scaffold, this hydrophilic substituent may improve aqueous solubility compared to purely alkyl or aryl amino groups .
Properties
IUPAC Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4S2/c24-16-6-4-15(5-7-16)14-28-22(31)18(34-23(28)33)13-17-20(25-8-11-32-12-10-29)26-19-3-1-2-9-27(19)21(17)30/h1-7,9,13,25,29H,8,10-12,14H2/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPJZWUKKVBGSQ-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a halogenated benzyl compound with the thiazolidine intermediate.
Construction of the pyridopyrimidine core: This is typically done through a cyclization reaction involving a pyridine derivative and a suitable amine.
Final assembly: The final step involves the coupling of the thiazolidine and pyridopyrimidine intermediates under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Thiazolidinone Ring
Analysis :
The 4-fluorobenzyl group in the main compound confers distinct advantages over alkyl substituents (e.g., methoxyethyl or methoxypropyl):
Amino Substituent Modifications on the Pyrido-Pyrimidinone Core
Analysis: The 2-(2-hydroxyethoxy)ethylamino group in the main compound balances hydrophilicity and steric demands, making it superior for oral bioavailability compared to furylmethyl or phenylethyl groups. However, the phenylethyl variant might exhibit stronger binding in hydrophobic binding pockets .
Core Heterocyclic Modifications
Analysis: The pyrido-pyrimidinone core in the main compound offers a balance of rigidity and electronic diversity, whereas thieno-pyrimidinones or coumarin-based analogues prioritize redox or optical properties, respectively .
Biological Activity
The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is . Its structure includes a pyrido[1,2-a]pyrimidin-4-one core, which is known for various biological activities. The presence of a thiazolidinone moiety contributes to its potential therapeutic properties.
Antiplatelet Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant antiplatelet activity. For instance, a related compound, AP155, has been shown to increase intracellular cyclic adenosine monophosphate (cAMP) levels in human platelets. This increase leads to the inhibition of platelet aggregation induced by various agonists such as thrombin and ADP. The mechanism involves the inhibition of phosphodiesterase (PDE), which enhances cAMP-dependent protein kinase activity, thereby reducing platelet activation .
Antimalarial Activity
The compound has also been evaluated for its antimalarial properties. In studies involving the chloroquine-sensitive strain of Plasmodium falciparum, certain derivatives demonstrated moderate antimalarial activity with IC50 values around 33 μM. Structure-activity relationship (SAR) studies suggested that specific substitutions on the pyrido[1,2-a]pyrimidin-4-one scaffold are crucial for enhancing biological activity .
Antitumor Activity
Thiazolidine derivatives have shown promising results against various cancer cell lines. For example, specific thiazolidinones demonstrated potent antitumor effects against glioblastoma multiforme cells. The mechanisms underlying this activity may involve apoptosis induction and cell cycle arrest .
Study 1: Antiplatelet Mechanism
In vitro studies conducted on human platelets revealed that the compound significantly inhibited aggregation in a dose-dependent manner. This effect was particularly pronounced in the presence of collagen and ADP. The findings support the hypothesis that increasing cAMP levels leads to reduced cytosolic calcium concentrations, further inhibiting platelet activation .
Study 2: Antimalarial Efficacy
A systematic evaluation of various pyrido[1,2-a]pyrimidin-4-one derivatives highlighted their antimalarial potential. The study utilized SYBR Green I assays to assess activity against erythrocytic stages of Plasmodium falciparum. The results indicated that certain structural modifications could enhance efficacy against malaria parasites .
Study 3: Cytotoxicity Profiles
Cytotoxicity assays performed on mammalian cell lines (such as Huh-7) revealed that while some derivatives exhibited moderate cytotoxicity, they maintained selectivity towards target cells. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Summary Table of Biological Activities
| Activity Type | Assessed Compound | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Antiplatelet | AP155 | Not specified | Inhibition of PDE; increase in cAMP |
| Antimalarial | Various Derivatives | ~33 μM | Inhibition of Plasmodium falciparum growth |
| Antitumor | Thiazolidinones | Varies | Induction of apoptosis; cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
